1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine
Overview
Description
“1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine” is a complex organic compound. It contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom . The compound also has a 4-methylphenyl group and a 4-nitrophenyl group attached to the piperazine ring .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry . The exact structure would depend on the specific arrangement and bonding of the atoms within the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of multiple reactive sites, including the nitrogen atoms in the piperazine and oxadiazole rings, and the nitro group attached to the phenyl ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. These properties would include its melting point, boiling point, density, and solubility . The exact properties would depend on the specific structure of the compound .
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its interactions with various biological targets. Additionally, the development of novel derivatives of this compound could also be a promising area of future research .
Properties
IUPAC Name |
3-(4-methylphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-15-2-4-16(5-3-15)20-21-19(28-22-20)14-23-10-12-24(13-11-23)17-6-8-18(9-7-17)25(26)27/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUXSMKXWLUNAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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